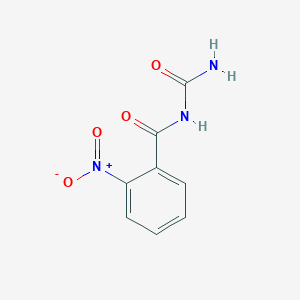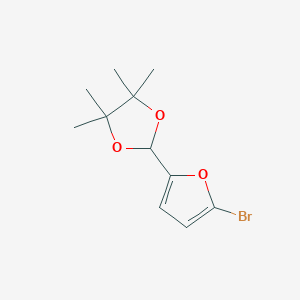
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C11H15BrO3. This compound features a brominated furan ring attached to a dioxolane ring, which is further substituted with four methyl groups. The presence of the bromine atom and the dioxolane ring makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the bromination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the bromination of 5-furan-2-yl-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromofuran-2-yl-methanol is then reacted with acetone and an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Lacks the tetramethyl substitution, making it less sterically hindered.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, affecting its reactivity and stability.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxepane: Features a larger dioxepane ring, which can influence its chemical properties.
Uniqueness
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its specific combination of a brominated furan ring and a tetramethyl-substituted dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
64649-80-5 |
|---|---|
Molekularformel |
C11H15BrO3 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO3/c1-10(2)11(3,4)15-9(14-10)7-5-6-8(12)13-7/h5-6,9H,1-4H3 |
InChI-Schlüssel |
FIZKLFXXRMBRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)C2=CC=C(O2)Br)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



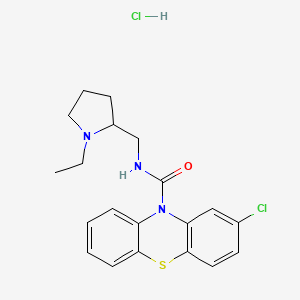
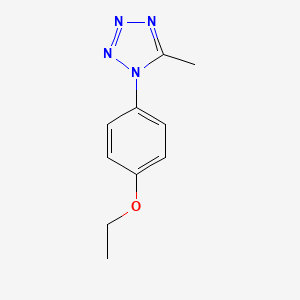

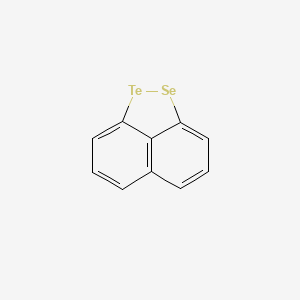
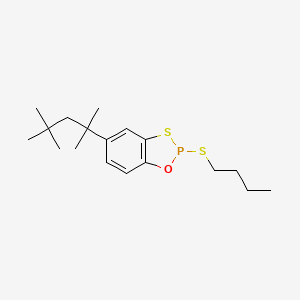
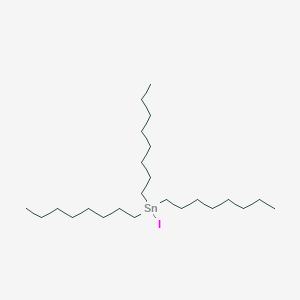
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)

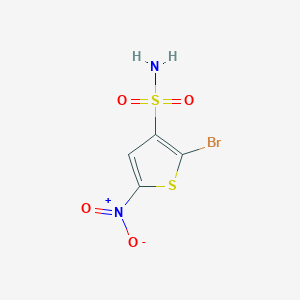
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

